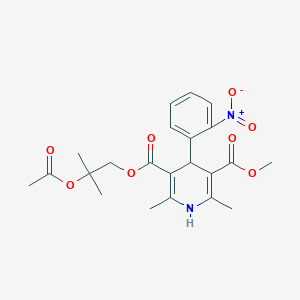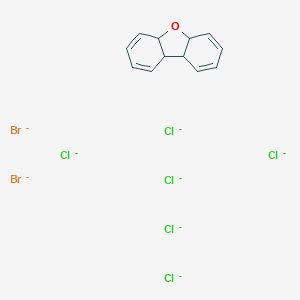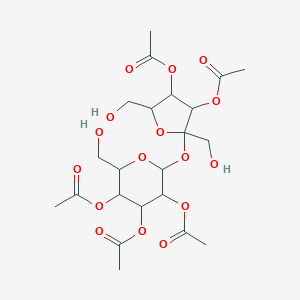![molecular formula C15H16FN5 B019046 1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 338391-69-8](/img/structure/B19046.png)
1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Vue d'ensemble
Description
The compound "1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is of significant interest due to its potential in various biochemical applications, including its use as a molecular probe and in drug discovery. Its molecular structure and unique chemical properties make it a valuable subject for scientific research.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives involves complex chemical reactions. For example, a palladium-catalyzed Suzuki reaction was utilized to synthesize an intermediate compound important for mTOR-targeted PROTAC molecule PRO1, with a high yield under optimized conditions (Zhang et al., 2022). Another synthesis method developed for fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involves reactions with various primary and secondary amines to form substituted amides (Eleev et al., 2015).
Molecular Structure Analysis
The molecular structure and spectral analysis of related compounds, like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been characterized by X-ray diffraction, FT-IR, UV-Vis, 1H, and 13C NMR spectroscopies. Theoretical calculations support the experimental results, indicating stable molecular structures and potential for nonlinear optical properties (Tamer et al., 2016).
Chemical Reactions and Properties
Research on pyrazolo[3,4-d]pyrimidine derivatives has shown their broad spectrum of biological activities. These compounds have been investigated for their potential as A2A adenosine receptor antagonists, showcasing their capacity for significant biological interactions and applications in pharmacological probes (Kumar et al., 2011). Another study highlighted the synthesis and antibacterial activities of 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines, revealing moderate to good inhibitory effects against pathogenic bacteria (Beyzaei et al., 2017).
Physical Properties Analysis
The physical properties of related compounds have been thoroughly investigated through experimental and computational studies, including density functional theory (DFT) calculations. These studies have provided insights into the vibrational frequencies, molecular electrostatic potentials, and HOMO-LUMO energy gaps, elucidating the chemical reactivity and stability of the compounds (Shukla et al., 2015).
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, including their reactivity and potential for forming hydrogen-bonded structures, have been explored. These properties are critical for understanding the compounds' interactions at the molecular level, particularly in biological systems (Justyna et al., 2017).
Applications De Recherche Scientifique
Synthetic and Medicinal Insights
Privileged Heterocyclic Scaffold
Pyrazolo[1,5-a]pyrimidine and its derivatives, including structures similar to the specified chemical, are privileged heterocycles in drug discovery. Their applications as building blocks for developing drug-like candidates display a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and radio diagnostics. The structure-activity relationship (SAR) studies around these scaffolds have garnered attention, highlighting the potential for further exploitation in developing novel drug candidates (Cherukupalli et al., 2017).
Synthesis of Heterocyclic Compounds
The chemical reactivity of derivatives similar to the specified compound makes them valuable as building blocks for the synthesis of diverse heterocyclic compounds, including pyrazolo-imidazoles and thiazoles. This versatility underscores the compound's significance in the synthesis of various heterocyclic compounds and dyes, offering mild reaction conditions and a wide range of precursor adaptability (Gomaa & Ali, 2020).
Optoelectronic Material Applications
Apart from pharmaceutical applications, derivatives of pyrazolo[3,4-d]pyrimidine and related scaffolds have been explored for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of these heterocycles into π-extended conjugated systems has shown great value for the creation of novel optoelectronic materials, highlighting their versatility beyond medicinal chemistry (Lipunova et al., 2018).
Antimicrobial Potency
Research into pyrazole clubbed/fused pyrimidines, closely related to the compound , has demonstrated their potential in antimicrobial drug discovery. These studies highlight the importance of ring variation, fusion, and substitution strategies in achieving potent antimicrobial motifs, pointing towards the ongoing need for novel antimicrobials synthesized from such scaffolds (Trivedi et al., 2022).
Propriétés
IUPAC Name |
1-tert-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPDIAWCEGNHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)
![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)



